Benzyl 2-[(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-[(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a benzyl group, a cyano group, and a sulfanyl acetate moiety attached to a tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 3-cyano-4-phenyl-5,6,7,8-tetrahydroquinoline with benzyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted benzyl derivatives.
Scientific Research Applications
Benzyl 2-[(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-[(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzyl 2-[(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate is unique due to its combination of a tetrahydroquinoline ring with a cyano and sulfanyl acetate moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H22N2O2S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
benzyl 2-[(3-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C25H22N2O2S/c26-15-21-24(19-11-5-2-6-12-19)20-13-7-8-14-22(20)27-25(21)30-17-23(28)29-16-18-9-3-1-4-10-18/h1-6,9-12H,7-8,13-14,16-17H2 |
InChI Key |
MGKDFLMWCLHIRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)OCC3=CC=CC=C3)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.